1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
CAS No.: 879056-53-8
Cat. No.: VC21388408
Molecular Formula: C16H21N5O3S
Molecular Weight: 363.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879056-53-8 |
|---|---|
| Molecular Formula | C16H21N5O3S |
| Molecular Weight | 363.4g/mol |
| IUPAC Name | 1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3 |
| Standard InChI Key | MIQALILCGOGOFI-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Synthesis Approaches
While specific synthesis details for 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine are not available, compounds with similar structures often involve multi-step syntheses. These typically include the formation of the triazole ring via click chemistry or other methods, followed by acylation of the piperazine ring with the appropriate acid chloride or anhydride.
Example Synthesis Steps:
-
Triazole Formation: Click chemistry or other methods to form the 1,2,4-triazole ring.
-
Piperazine Acylation: Reaction of piperazine with an acid chloride or anhydride to introduce the phenylsulfonyl group.
Potential Biological Activities
Compounds with similar structures have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The presence of a piperazine ring and a phenylsulfonyl group could enhance interactions with enzymes or receptors, potentially leading to inhibitory effects.
| Potential Application | Mechanism | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | Triazole-based compounds |
| Antiviral | Disruption of viral replication | Piperazine derivatives |
| Anticancer | Inhibition of cancer cell proliferation | Sulfonyl-containing compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume